Cas no 2137643-23-1 (Benzyl 4-fluorosulfonylpiperidine-1-carboxylate)

Benzyl 4-fluorosulfonylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2137643-23-1
- benzyl 4-(fluorosulfonyl)piperidine-1-carboxylate
- Benzyl 4-fluorosulfonylpiperidine-1-carboxylate
- Z2907411857
- EN300-727146
-
- インチ: 1S/C13H16FNO4S/c14-20(17,18)12-6-8-15(9-7-12)13(16)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
- InChIKey: LLHDFGGMSFRJRE-UHFFFAOYSA-N
- SMILES: S(C1CCN(C(=O)OCC2C=CC=CC=2)CC1)(=O)(=O)F
計算された属性
- 精确分子量: 301.07840733g/mol
- 同位素质量: 301.07840733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 420
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 72.1Ų
Benzyl 4-fluorosulfonylpiperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-727146-1.0g |
benzyl 4-(fluorosulfonyl)piperidine-1-carboxylate |
2137643-23-1 | 1g |
$528.0 | 2023-04-26 | ||
Enamine | EN300-727146-0.05g |
benzyl 4-(fluorosulfonyl)piperidine-1-carboxylate |
2137643-23-1 | 0.05g |
$443.0 | 2023-04-26 | ||
Enamine | EN300-727146-0.1g |
benzyl 4-(fluorosulfonyl)piperidine-1-carboxylate |
2137643-23-1 | 0.1g |
$464.0 | 2023-04-26 | ||
Enamine | EN300-727146-5.0g |
benzyl 4-(fluorosulfonyl)piperidine-1-carboxylate |
2137643-23-1 | 5g |
$1530.0 | 2023-04-26 | ||
1PlusChem | 1P02AEJD-250mg |
benzyl 4-(fluorosulfonyl)piperidine-1-carboxylate |
2137643-23-1 | 90% | 250mg |
$548.00 | 2023-12-19 | |
1PlusChem | 1P02AEJD-500mg |
benzyl 4-(fluorosulfonyl)piperidine-1-carboxylate |
2137643-23-1 | 90% | 500mg |
$569.00 | 2023-12-19 | |
1PlusChem | 1P02AEJD-2.5g |
benzyl 4-(fluorosulfonyl)piperidine-1-carboxylate |
2137643-23-1 | 90% | 2.5g |
$1098.00 | 2023-12-19 | |
1PlusChem | 1P02AEJD-100mg |
benzyl 4-(fluorosulfonyl)piperidine-1-carboxylate |
2137643-23-1 | 90% | 100mg |
$527.00 | 2023-12-19 | |
Enamine | EN300-727146-0.25g |
benzyl 4-(fluorosulfonyl)piperidine-1-carboxylate |
2137643-23-1 | 0.25g |
$485.0 | 2023-04-26 | ||
Enamine | EN300-727146-0.5g |
benzyl 4-(fluorosulfonyl)piperidine-1-carboxylate |
2137643-23-1 | 0.5g |
$507.0 | 2023-04-26 |
Benzyl 4-fluorosulfonylpiperidine-1-carboxylate 関連文献
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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9. Back matter
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
Benzyl 4-fluorosulfonylpiperidine-1-carboxylateに関する追加情報
Benzyl 4-fluorosulfonylpiperidine-1-carboxylate (CAS No. 2137643-23-1): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Benzyl 4-fluorosulfonylpiperidine-1-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 2137643-23-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and immunological pathways. Its unique structural features, including a piperidine ring substituted with a fluorosulfonyl group and an ester moiety, make it a valuable building block for drug discovery programs.
The significance of Benzyl 4-fluorosulfonylpiperidine-1-carboxylate lies in its ability to undergo diverse chemical transformations, enabling the construction of complex molecular architectures. The presence of the fluorosulfonyl group enhances the reactivity of the compound, facilitating its incorporation into pharmacophores that exhibit potent biological activity. Furthermore, the benzyl ester group provides a versatile handle for further functionalization, allowing chemists to tailor the properties of the final drug candidates.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a pivotal role in numerous disease mechanisms. The piperidine scaffold is particularly well-suited for this purpose, as it mimics natural amino acid residues and can effectively disrupt PPIs. The introduction of a fluorosulfonyl group at the 4-position of the piperidine ring further enhances the binding affinity and selectivity of these inhibitors. This has led to several innovative drug candidates entering clinical trials, with Benzyl 4-fluorosulfonylpiperidine-1-carboxylate being a key precursor in their synthesis.
One notable application of Benzyl 4-fluorosulfonylpiperidine-1-carboxylate is in the development of immunomodulatory agents. The fluorosulfonyl group is known to enhance metabolic stability and binding interactions with biological targets, making it an attractive moiety for drug design. Recent studies have demonstrated its utility in creating novel immunoregulators that modulate immune responses by targeting specific signaling pathways. These compounds have shown promise in preclinical models for conditions such as autoimmune diseases and cancer immunotherapy.
The synthesis of Benzyl 4-fluorosulfonylpiperidine-1-carboxylate involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the preparation of 4-fluorosulfonylpiperidine, which is then coupled with benzoyl chloride to form the corresponding benzoyl derivative. Subsequent hydrolysis and decarboxylation yield the desired product. This synthetic route underscores the compound's accessibility and utility in large-scale pharmaceutical production.
The role of computational chemistry and high-throughput screening has further accelerated the development of derivatives based on Benzyl 4-fluorosulfonylpiperidine-1-carboxylate. Advanced molecular modeling techniques have been employed to predict binding affinities and optimize lead structures. These computational approaches have enabled researchers to rapidly identify promising candidates for further experimental validation, streamlining the drug discovery process.
In conclusion, Benzyl 4-fluorosulfonylpiperidine-1-carboxylate (CAS No. 2137643-23-1) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further, solidifying its position as a key player in next-generation pharmaceuticals.
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